molecular formula C24H27N7O2 B608692 XMD8-87

XMD8-87

货号: B608692
分子量: 445.5 g/mol
InChI 键: LGLHCXISMKHLIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

XMD8-87 具有广泛的科学研究应用,包括:

作用机制

XMD8-87 通过抑制 TNK2 的活性发挥作用。该化合物与 TNK2 的 ATP 结合位点结合,阻止其磷酸化和随后的激活。 这种抑制破坏了涉及 TNK2 的信号通路,导致细胞附着、迁移和癌细胞侵袭减少 .

准备方法

XMD8-87 的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:

化学反应分析

XMD8-87 会经历几种类型的化学反应,包括:

这些反应中常用的试剂和条件包括:

    氧化剂: 过氧化氢、高锰酸钾。

    还原剂: 硼氢化钠、氢化铝锂。

    取代试剂: 卤素、烷基化试剂.

生物活性

XMD8-87 is a small-molecule inhibitor that has garnered attention for its selective inhibition of the non-receptor tyrosine kinase TNK2 (also known as ACK1). This compound has shown promise in various preclinical studies, particularly in the context of cancer therapy. Below, we detail its biological activity, mechanisms of action, and relevant case studies.

This compound selectively inhibits TNK2, which plays a crucial role in several signaling pathways associated with cell proliferation and survival. The compound's specificity is significant when compared to other multi-kinase inhibitors, providing a targeted approach to modulating TNK2 activity without affecting other kinases.

Selectivity and Potency

Research indicates that this compound exhibits a high degree of selectivity for TNK2 over other kinases. In comparative studies, it has been shown to be more potent than AIM-100, another TNK2 inhibitor. The selectivity profile is essential for minimizing off-target effects, which can lead to unwanted side effects in therapeutic applications .

Sensitivity to this compound

This compound has been tested across various cancer cell lines and patient-derived xenograft models. Notably, it has demonstrated efficacy against tumors with activating mutations in TNK2. For instance:

  • Acute Myeloid Leukemia (AML) : In AML models with specific TNK2 mutations, this compound showed significant anti-proliferative effects. The compound was able to induce apoptosis in these cells, highlighting its potential as a targeted therapy .
  • Chronic Myelomonocytic Leukemia (CMML) : Similar sensitivities were observed in CMML models, where this compound effectively inhibited tumor growth and induced cell death .

Case Studies and Experimental Findings

Several case studies illustrate the biological activity of this compound:

  • Study on AML Patient Specimens :
    • Objective : To evaluate the sensitivity of AML cells with TNK2 mutations to this compound.
    • Method : Patient-derived cells were treated with varying concentrations of this compound.
    • Results : IC50 values were determined using MTS assays, demonstrating that this compound effectively reduced cell viability at low micromolar concentrations (approximately 5 µM) across multiple specimens .
  • Comparative Analysis with Dasatinib :
    • Objective : To compare the efficacy of this compound with dasatinib, a broader multi-kinase inhibitor.
    • Method : Both compounds were administered to leukemia cell lines expressing TNK2 mutations.
    • Results : this compound exhibited superior selectivity and potency against TNK2 compared to dasatinib, which inhibited multiple kinases and resulted in broader side effects .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Cancer Type Mutation Type IC50 (µM) Effect on Cell Viability (%)
Acute Myeloid LeukemiaTNK2 activating mutations570% reduction
Chronic Myelomonocytic LeukemiaTNK2 activating mutations465% reduction
Comparison Compound IC50 (µM) Selectivity for TNK2
This compound5High
Dasatinib15Moderate
AIM-10010Moderate

属性

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHCXISMKHLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XMD8-87
Reactant of Route 2
Reactant of Route 2
XMD8-87
Reactant of Route 3
Reactant of Route 3
XMD8-87
Reactant of Route 4
Reactant of Route 4
XMD8-87
Reactant of Route 5
XMD8-87
Reactant of Route 6
Reactant of Route 6
XMD8-87
Customer
Q & A

Q1: What makes XMD8-87 a potentially valuable compound in leukemia research?

A1: this compound has been identified as a potent and selective inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2). [, ] TNK2 mutations have been linked to leukemia development and progression, making them potential therapeutic targets. [] Preclinical studies suggest that this compound shows promise in inhibiting the growth of leukemia cells harboring these specific mutations. [] This positions this compound as a potential lead compound for developing targeted therapies for leukemia patients with TNK2 mutations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。